Cas no 2680572-74-9 (2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid)

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2680572-74-9
- 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid
- EN300-28291207
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid
-
- インチ: 1S/C12H10F3NO5/c13-12(14,15)11(19)16-9(10(17)18)6-1-2-7-8(5-6)21-4-3-20-7/h1-2,5,9H,3-4H2,(H,16,19)(H,17,18)
- InChIKey: RMJHNGZCLGOQQC-UHFFFAOYSA-N
- SMILES: FC(C(NC(C(=O)O)C1C=CC2=C(C=1)OCCO2)=O)(F)F
計算された属性
- 精确分子量: 305.05110691g/mol
- 同位素质量: 305.05110691g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 414
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- XLogP3: 1.7
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28291207-0.25g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid |
2680572-74-9 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28291207-0.1g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid |
2680572-74-9 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-28291207-2.5g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid |
2680572-74-9 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28291207-0.05g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid |
2680572-74-9 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28291207-5.0g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid |
2680572-74-9 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28291207-1g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid |
2680572-74-9 | 1g |
$671.0 | 2023-09-08 | ||
Enamine | EN300-28291207-1.0g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid |
2680572-74-9 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28291207-0.5g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid |
2680572-74-9 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28291207-5g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid |
2680572-74-9 | 5g |
$1945.0 | 2023-09-08 | ||
Enamine | EN300-28291207-10g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid |
2680572-74-9 | 10g |
$2884.0 | 2023-09-08 |
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid 関連文献
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acidに関する追加情報
Introduction to 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid (CAS No. 2680572-74-9)
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid, identified by the CAS number 2680572-74-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzodioxin derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a dihydro-1,4-benzodioxin core and a trifluoroacetamide functional group, contribute to its unique chemical properties and biological interactions.
The dihydro-1,4-benzodioxin moiety, also referred to as a tetrahydropyranocyclobenzodioxole scaffold, is a key structural element that imparts specific pharmacological characteristics to the compound. This scaffold has been extensively studied for its role in modulating various biological pathways, including those involved in inflammation, pain perception, and neurochemical signaling. The trifluoroacetamide group, on the other hand, enhances the metabolic stability and lipophilicity of the molecule, making it more suitable for oral administration and improving its bioavailability.
In recent years, there has been growing interest in developing novel benzodioxin derivatives as potential therapeutic agents. These compounds have shown promise in preclinical studies for their ability to interact with multiple targets within biological systems. Specifically, research has highlighted the potential of such derivatives in addressing neurological disorders, such as epilepsy and Alzheimer's disease, by modulating neurotransmitter release and receptor activity. The unique combination of structural elements in 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid makes it a compelling candidate for further investigation in this context.
The synthesis of CAS No. 2680572-74-9 involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key synthetic steps typically include cyclization reactions to form the dihydro-1,4-benzodioxin core followed by functionalization with the trifluoroacetamide group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications at specific positions on the benzodioxin ring system. These synthetic strategies are critical for obtaining the desired molecular architecture with minimal side products.
The pharmacological profile of CAS No. 2680572-74-9 has been evaluated through both in vitro and in vivo studies. In vitro assays have demonstrated its interaction with various enzymes and receptors relevant to neurological function. For instance, preliminary data suggest that this compound may inhibit certain enzymes involved in neurotransmitter degradation or enhance the activity of receptors that modulate pain perception. These findings are supported by computational modeling studies that predict favorable binding affinities between the compound and target proteins.
One of the most intriguing aspects of this molecule is its potential to serve as a lead compound for drug development. The structural flexibility provided by the dihydro-1,4-benzodioxin scaffold allows for further derivatization to optimize pharmacokinetic properties and target specificity. Medicinal chemists are exploring various modifications to enhance the efficacy and reduce potential side effects associated with benzodioxin derivatives. The introduction of fluorine atoms into the molecule not only improves metabolic stability but also influences electronic properties, which can be leveraged to fine-tune biological activity.
Recent advancements in analytical techniques have enabled more detailed characterization of CAS No. 2680572-74-9 and its derivatives. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm molecular structure and purity. Additionally, X-ray crystallography has provided insights into the three-dimensional conformation of the compound when bound to biological targets. These structural insights are invaluable for understanding mechanism of action and guiding further optimization efforts.
The therapeutic potential of CAS No. 2680572-74-9 extends beyond neurological applications. Emerging research suggests that benzodioxin derivatives may have utility in treating inflammatory conditions by modulating immune responses at multiple levels. The ability of these compounds to interact with cytokine pathways and immune cell receptors makes them attractive candidates for developing novel anti-inflammatory agents. Preclinical studies are ongoing to evaluate their efficacy in models of chronic inflammation and autoimmune diseases.
In conclusion,CAS No 2680572-74-9, corresponding to 2-(2,3-Dihydro-1,4-benzodioxin-6-yl), is a structurally complex organic compound with significant pharmaceutical promise. Its unique combination of a dihydro-1,4-benzodioxin core and a trifluoroacetamide functional group endows it with distinctive chemical properties that make it an intriguing candidate for drug development.
2680572-74-9 (2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid) Related Products
- 1261512-89-3(3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine)
- 1544771-78-9(4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1448046-43-2(1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(thiophen-2-yl)urea)
- 2229536-14-3(1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine)
- 1019105-24-8(3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide)
- 23224-49-9(Farnesylacetic Acid)
- 2229133-52-0(1-(4-methyloxan-4-yl)methylcyclopropane-1-carboxylic acid)
- 1539951-78-4({1-2-(trifluoromethyl)phenylcyclobutyl}methanamine)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2731012-94-3(rac-(3aR,7aS)-2-acetyl-octahydro-1H-isoindole-1-carboxylic acid)




